3,4-Dichloro-2(5H)-furanone

Description

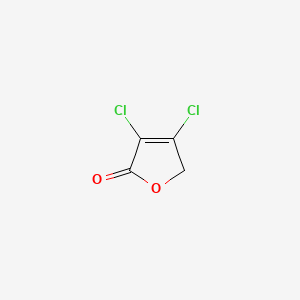

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWRZZDLLPNFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211730 | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62674-12-8 | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062674128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62674-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-2(5H)-furanone CAS number and properties

An In-Depth Technical Guide to Mucochloric Acid: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a highly versatile and reactive compound commonly known as mucochloric acid (MCA). While often referred to by the shorthand "3,4-dichloro-2(5H)-furanone," the vast majority of scientific literature, research, and applications focus on the 5-hydroxy derivative. This document will primarily detail the properties and chemistry of mucochloric acid, acknowledging its less-studied counterpart, to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Compound Identification and Core Properties

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. Mucochloric acid's structure, featuring a lactone ring, two vinyl chlorides, and a hemiacetal hydroxyl group, makes it a potent and multifunctional synthetic building block. Below is a comparative summary of its properties against its non-hydroxylated analog.

| Property | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | This compound |

| CAS Number | 87-56-9, 766-40-5[1][2] | 62674-12-8[3] |

| Molecular Formula | C₄H₂Cl₂O₃[2] | C₄H₂Cl₂O₂[3] |

| Molecular Weight | 168.96 g/mol [2][4] | 152.96 g/mol [3] |

| Appearance | White to light yellow powder or crystals | Not specified |

| Melting Point | 124.0 to 128.0 °C[1] | Not specified |

| Solubility | Soluble in hot water[1] | Not specified |

| Synonyms | Mucochloric Acid (MCA), Mucochloric Acid Lactone | - |

Synthesis of Mucochloric Acid

The accessibility of mucochloric acid is key to its widespread use. A prevalent and effective method for its synthesis involves the oxidation of furfural. This process is typically achieved using reagents like manganese dioxide in the presence of hydrochloric acid, affording MCA in good yields.[5] Alternative strategies, such as the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, have also been reported, though yields may be lower.[5]

The Landscape of Chemical Reactivity

The synthetic utility of mucochloric acid stems from its multiple reactive centers. The interplay between the electron-withdrawing chlorine atoms, the conjugated carbonyl system, and the labile hydroxyl group allows for a diverse range of chemical transformations.[5][6][7]

The primary sites of reactivity on the mucochloric acid molecule are the C5 hydroxyl group and the C4 chlorine atom, which is susceptible to nucleophilic substitution. The choice of nucleophile and reaction conditions dictates the regioselectivity of the reaction.

Caption: Key reactive sites and transformation pathways of Mucochloric Acid (MCA).

Reactions at the 5-Hydroxyl Group

The hydroxyl group at the C5 position behaves like a typical alcohol, readily undergoing:

-

Esterification and Acylation: MCA reacts with acyl chlorides or anhydrides in the presence of a base.[5][7] Alkyl chloroformates are also effective, forming carbonate intermediates that are themselves excellent leaving groups for subsequent substitutions.[6][8]

-

Halogenation: The hydroxyl group can be replaced by a halogen. For instance, treatment with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone.[5]

Nucleophilic Substitution

The vinyl chloride at the C4 position is particularly susceptible to nucleophilic attack, especially under basic conditions.

-

N-Nucleophiles: Amines readily displace the C4-chloro group. This reaction is fundamental for creating libraries of 5-amino derivatives for biological screening.[6]

-

S-Nucleophiles: Mercaptans and thiols, such as 2-mercaptoethanol or glutathione, react with MCA.[5][7] The regioselectivity (substitution at C3, C4, or C5) can be controlled by the reaction conditions. For example, acidic conditions can favor substitution at C5, while basic conditions favor C4.[5][7]

-

O-Nucleophiles: Phenols and other alcohols can act as nucleophiles, typically substituting at the C5 position after activation of the hydroxyl group.[5][7]

Ring Transformations

The furanone core can be converted into other heterocyclic systems. A notable example is the reaction with hydrazine derivatives, which, at elevated temperatures in acidic solutions, transforms the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone structure.[7]

Reduction

The carbonyl group of the furanone ring can be reduced using agents like sodium triacetoxyborohydride to form γ-lactones, which are valuable intermediates in pharmaceutical synthesis.[5]

Applications in Drug Discovery and Organic Synthesis

The rich chemistry of mucochloric acid makes it a valuable scaffold in medicinal chemistry and a versatile building block for complex molecule synthesis.

-

Pharmacophore: The 2(5H)-furanone ring is a structural motif found in numerous natural products with diverse biological activities.[5][6][7] Derivatives of MCA are explored for their potential as therapeutic agents.

-

Anticancer and Cytotoxic Activity: Various derivatives have demonstrated significant cytotoxicity against cancer cell lines. For example, 5-butoxy-3,4-dichloro-2(5H)-furanone is cytotoxic to murine colon cancer cells.[6] Further modifications, such as the introduction of an oxirane ring, have produced derivatives with nanomolar cytotoxicity.[6][9]

-

Antimicrobial and Biofilm Inhibition: MCA derivatives have been shown to inhibit the growth of bacteria like Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis.[5][7][10]

Experimental Protocol: Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanone

This protocol is an example of a common two-step transformation involving activation of the C5-hydroxyl group followed by nucleophilic substitution by an amino alcohol.

Step 1: Activation of Mucochloric Acid

-

Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base) (1.1 equiv.).

-

Cool the mixture in an ice bath and add methyl chloroformate (1.1 equiv.) dropwise.

-

Allow the reaction to stir at room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, can be used directly or purified.

Step 2: Nucleophilic Substitution

-

To the solution containing the activated intermediate, add the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.).

-

Stir the reaction mixture at room temperature for several hours to overnight.[6] Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent, to yield the desired 5-(ω-hydroxyalkylamino) derivative.[6]

Safety and Handling

Mucochloric acid and its derivatives must be handled with appropriate safety precautions. It is classified as toxic and corrosive.

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS05 (Corrosion)

-

GHS08 (Health Hazard)

-

-

Hazard Statements:

-

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

Always handle this compound in a well-ventilated fume hood and use all prescribed personal protective equipment (PPE).[12]

-

References

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-furanone Glycoconjugates. National Institutes of Health (NIH). Available from: [Link]

-

3, 4-Dichloro-2(5H)-furanone, min 97%, 1 gram. Oakwood Chemical. Available from: [Link]

-

3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9. Chemsrc. Available from: [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate. Available from: [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available from: [Link]

-

3,4-Dichloro-5-hydroxy-2(5H)-furanone. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). National Center for Biotechnology Information (NCBI). Available from: [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. Available from: [Link]

-

3,4-dichloro-5-phenyl-2(5H)-furanone | C10H6Cl2O2. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Interaction of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Chlorides of Trivalent Phosphorus. Taylor & Francis Online. Available from: [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3,4-Dichloro-2(5H)-furanone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2(5H)-furanone, commonly known by its trivial name mucochloric acid (MCA), is a highly functionalized and reactive heterocyclic compound. Its structure, featuring a lactone ring, two vinyl chlorine atoms, and a hemiacetal or hydroxy group at the C5 position, makes it a versatile building block in organic synthesis.[1][2][3] The inherent reactivity of its multiple functional groups allows for selective transformations, rendering it a valuable synthon for the preparation of a wide array of more complex molecules, including nitrogen- and sulfur-containing heterocycles and various substituted furanone derivatives.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical behavior of this compound, offering insights for its application in research and development.

Physicochemical Properties

In the solid state and in organic solutions, this compound exists predominantly in its cyclic lactone form.[2][5] However, in aqueous solutions, it can exist in equilibrium with its open-chain aldehyde form, a property that influences its reactivity.[2][5] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂O₃ | [6][7] |

| Molecular Weight | 168.96 g/mol | [6][7] |

| CAS Number | 766-40-5 | [6][7] |

| Appearance | Pale yellow to brown viscous oil or solid | [8] |

| Melting Point | 125 °C | [9] |

| Solubility | Soluble in water and various organic solvents. Water solubility is slightly pH-dependent (e.g., 50.8 mg/mL at pH 2, 43.7 mg/mL at pH 7). | [10][11] |

| Octanol/Water Partition Coefficient (log P) | 1.13 (at pH 2), -0.44 (at pH 7) | [10] |

Synthesis of this compound

Historically, mucochloric acid has been prepared through various methods, including the oxidation of furfural.[12][13] A common and effective industrial method involves the reaction of furfural with chlorine in a concentrated aqueous solution of hydrochloric acid.[9][12]

Experimental Protocol: Synthesis from Furfural

This protocol is based on established industrial processes.[9][12]

Materials:

-

Furfural

-

Chlorine gas

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A concentrated aqueous solution of hydrochloric acid is heated to a temperature between 60-110 °C.[12]

-

Chlorine gas and furfural are conjointly added to the heated acid solution. A molar ratio of at least 6:1 (chlorine to furfural) is maintained to ensure complete reaction.[12]

-

The reaction mixture is maintained at the elevated temperature to facilitate the oxidative chlorination of the furfural ring.

-

After the reaction is complete, the solution is cooled, leading to the precipitation of mucochloric acid.

-

The precipitated solid is separated from the solution by filtration, washed with a small amount of cold water, and then dried.

Causality: The use of a high molar ratio of chlorine in a strong acidic medium under heating promotes the oxidative cleavage and chlorination of the furan ring of furfural to yield the desired this compound. The product's lower solubility in the cooled reaction medium allows for its isolation by precipitation.

Chemical Reactivity and Synthetic Applications

The high reactivity of this compound stems from the presence of multiple electrophilic centers and labile groups.[2][3] The two chlorine atoms at positions C3 and C4, the carbonyl group at C2, and the hydroxyl group at C5 all serve as handles for a variety of chemical transformations.

Reactions at the C5 Position

The hydroxyl group at the C5 position behaves like a typical alcohol and can be readily transformed.

-

Esterification and Etherification: It reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form esters.[2][5] Similarly, ethers can be prepared by reacting with alcohols under acidic catalysis.[2][14]

-

Substitution with Nucleophiles: The hydroxyl group can be activated, for example by conversion to a carbonate, and subsequently displaced by various nucleophiles. Amino alcohols can be introduced at this position to synthesize derivatives with potential biological activity.[1][15]

Reactions involving the Chlorine Atoms

The two chlorine atoms exhibit different reactivities, allowing for selective substitutions.

-

Nucleophilic Substitution: this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines (N-nucleophiles), alcohols and phenols (O-nucleophiles), and thiols (S-nucleophiles).[2][5] Depending on the reaction conditions, substitution can occur at the C3, C4, or C5 position.[2] For instance, reaction with thioglycolic acid can lead to substitution at C3, C4, or C5 depending on the conditions.[2][5]

-

Reaction with Azides: Treatment of the related 3,4,5-trichloro-2(5H)-furanone with sodium azide can lead to substitution at the C4 position.[2][5]

Ring Transformations

The furanone ring can undergo transformations in the presence of certain reagents. For example, reaction with hydrazine derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones.[5]

Carbon-Carbon Bond Formation

This compound can participate in C-C bond-forming reactions, such as the Knoevenagel condensation with compounds having an active hydrogen atom in the presence of a Lewis acid like indium(III) acetate.[2][5]

Caption: Knoevenagel condensation of this compound.

Biological Significance and Safety Considerations

While this compound is a valuable synthetic intermediate, it and its derivatives, particularly the structurally related 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have been identified as byproducts of water chlorination and are potent mutagens.[8][16][17] MX has been shown to be genotoxic in mammalian cells in vitro and is considered a multi-site carcinogen in rats.[8][16][17]

Safety and Handling

Due to its hazardous nature, this compound must be handled with appropriate safety precautions.

-

Hazard Statements: It is toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18][19][20][21] Ensure adequate ventilation and use a respirator if exposure limits are exceeded.[19][20]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[20][22] Do not eat, drink, or smoke when using this product.[19][22]

-

Storage: Store in a well-ventilated, dry, and cool place in a tightly closed container.[21] It should be stored locked up.[19]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[18][19] If inhaled, move to fresh air.[19][20] If swallowed, rinse mouth and seek immediate medical attention.[19]

Sources

- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. researchgate.net [researchgate.net]

- 12. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 13. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Selective Synthesis of 3,4-Dichloro-2(5H)-furanone from Mucochloric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized and versatile synthon in organic chemistry.[1][2][3] Its unique structure, featuring a lactone ring, two vinyl chloride atoms, and a reactive hemiacetal group, makes it a valuable precursor for a wide range of biologically active molecules, including potential anticancer and antimicrobial agents.[4][5] This guide provides an in-depth technical overview of the selective synthesis of 3,4-dichloro-2(5H)-furanone, a dehydroxylated derivative of MCA. The core of this transformation lies in the selective reduction of the C-5 hydroxyl group while preserving the integrity of the α,β-unsaturated lactone system and the carbon-chlorine bonds. We will explore the mechanistic underpinnings of this synthetic challenge, present a detailed, field-proven experimental protocol, and offer expert insights into process optimization and troubleshooting.

The Substrate: Understanding Mucochloric Acid

Mucochloric acid (MCA) is not merely a starting material but a complex chemical entity whose reactivity is governed by its structural features.[1][3] It is a highly functionalized molecule with a hydroxyl group, two chlorine atoms, and a lactone structure.[1][3]

Structural Tautomerism: The Key to Reactivity

A critical aspect of MCA's chemistry is its existence in equilibrium between a cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form (2,3-dichloro-4-oxobut-2-enoic acid).[6] This tautomerism is central to its synthetic utility, as the reactivity of the C-5 position can be understood as either the reaction of an alcohol or an aldehyde. For the purpose of synthesizing this compound, the target transformation is the reduction of this aldehyde functionality to a methylene group, which then exists as the C-5 position of the furanone ring.

A Versatile Synthetic Building Block

The presence of multiple reactive sites makes MCA a powerful tool for chemical synthesis.[1][4] The 5-hydroxyl group can undergo typical alcohol reactions like esterification and etherification.[1][4][5] Furthermore, the two chlorine atoms exhibit different reactivities, allowing for selective nucleophilic substitution reactions to introduce diverse functionalities.[1][3] This versatility has established MCA and its derivatives as important pharmacophores in drug discovery.[4][5]

The Synthetic Challenge: Selective Reduction at C-5

The primary challenge in converting mucochloric acid to this compound is one of chemoselectivity. The goal is to reduce the aldehyde/hemiacetal at C-5 to a methylene group without affecting other reducible functional groups within the molecule.

Potential Side Reactions Include:

-

1,4-Conjugate Addition: The α,β-unsaturated system of the furanone ring is susceptible to reduction by powerful hydride reagents, which would saturate the double bond.

-

Lactone Ring Opening: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) are known to reduce lactones to diols, destroying the core scaffold.[7][8]

-

Dehalogenation: The vinyl chloride bonds could potentially be reduced under certain catalytic hydrogenation conditions.

Therefore, a successful synthesis hinges on employing a reducing agent mild enough to ignore the lactone and vinyl halides but potent enough to reduce the C-5 aldehyde/hemiacetal. Ionic hydrogenation, using a combination of a hydride donor (like a silane) and a strong acid, is an exemplary method for such a selective transformation.

Mechanistic Pathway: Ionic Hydrogenation

Ionic hydrogenation provides an elegant solution to this selective reduction challenge. The mechanism avoids the generation of free radicals or highly reactive metal hydrides.

-

Protonation: A strong acid, such as Trifluoroacetic Acid (TFA), protonates the hydroxyl group of the hemiacetal tautomer, making it a good leaving group (water).

-

Carbocation Formation: The departure of water generates a stabilized oxocarbenium ion at the C-5 position.

-

Hydride Transfer: A mild hydride donor, typically Triethylsilane (Et₃SiH), delivers a hydride ion (H⁻) to the electrophilic C-5 carbon of the carbocation.

-

Product Formation: This hydride transfer quenches the carbocation, yielding the desired this compound product and a silyl trifluoroacetate byproduct.

This pathway is highly selective for carbocations and does not typically affect less reactive functional groups like the lactone or vinyl chlorides present in the substrate.

Visualization of the Synthetic Pathway

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the selective reduction of mucochloric acid using ionic hydrogenation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Mucochloric Acid (MCA)

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add mucochloric acid (1.0 equivalent).

-

Dissolve the MCA in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

While stirring at 0 °C, add triethylsilane (2.0-3.0 equivalents) to the solution dropwise. Causality Note: An excess of the silane is used to ensure complete reaction and to act as a solvent for byproducts.

-

Following the silane addition, add trifluoroacetic acid (5.0-10.0 equivalents) dropwise over 10-15 minutes. The addition is exothermic and should be done slowly to maintain the temperature at 0 °C. Causality Note: A large excess of strong acid is required to drive the formation of the key oxocarbenium ion intermediate.

-

-

Reaction Progression:

-

After the addition of TFA is complete, allow the reaction mixture to slowly warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

-

Workup and Quenching:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas evolution (CO₂) as the excess TFA is neutralized. Perform this step slowly.

-

Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.

-

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Key Reaction and Product Parameters

| Parameter | Value / Observation | Justification / Comment |

| Starting Material | Mucochloric Acid | A versatile, commercially available building block.[2][3] |

| Reducing System | Triethylsilane / Trifluoroacetic Acid | Provides high chemoselectivity for the C-5 position. |

| Solvent | Dichloromethane (anhydrous) | Inert solvent that provides good solubility for reagents. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Expected Yield | 70-85% | Dependent on purification efficiency. |

| Appearance | Colorless to pale yellow solid/oil | Expected physical state of the purified product. |

| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, C5-H₂) | Key signal confirming the reduction to a methylene group. |

| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (C-5), ~165 ppm (C-2) | Confirms the presence of the C-5 methylene and lactone carbonyl. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of both triethylsilane and TFA can be added at 0 °C. Ensure all reagents and solvents are anhydrous, as water can quench the reaction.

-

Low Yield: Low yields are often due to inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted during workup. Careful column chromatography is crucial to separate the product from silane byproducts.

-

Product Instability: While generally stable, prolonged exposure to strong bases should be avoided, as it can potentially lead to decomposition or ring-opening of the lactone. Store the purified product under an inert atmosphere at low temperatures.

Conclusion

The synthesis of this compound from mucochloric acid is a prime example of a targeted, chemoselective reduction. By understanding the unique tautomeric nature of mucochloric acid and applying the principles of ionic hydrogenation, it is possible to selectively reduce the C-5 hemiacetal while preserving the molecule's other synthetically valuable functional groups. The protocol and insights provided in this guide offer a reliable and reproducible pathway for researchers to access this important furanone derivative, paving the way for further exploration in medicinal chemistry and materials science.

References

-

MDPI. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Available from: [Link]

-

National Center for Biotechnology Information. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Available from: [Link]

-

National Center for Biotechnology Information. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]

-

Bentham Science. Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Available from: [Link]

-

MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]

-

ResearchGate. Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds | Request PDF. Available from: [Link]

-

Harvard University. Chem 115 - Andrew G Myers Research Group. Available from: [Link]

-

Taylor & Francis Online. Modification of Synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone(MX). Available from: [Link]

-

A Quick Guide to Reductions in Organic Chemistry. Available from: [Link]

-

ResearchGate. Mucochloric Acid: A Useful Synthon for the Selective Synthesis of 4Aryl3-chloro-2(5H)-furanones, (Z)-4Aryl5-[1-(aryl)methylidene]. Available from: [Link]

-

Taylor & Francis Online. The Selective Reduction of Aldehydes Using Polyethylene Glycol-Sodium Borohydride Derivatives as Phase Transfer Reagents. Available from: [Link]

-

ResearchGate. A green and selective reduction of aldehydes. Available from: [Link]

-

National Center for Biotechnology Information. Mucochloric Acid. Available from: [Link]

-

Organic Syntheses. 3-Methyl-2(5H)-furanone. Available from: [Link]

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

-

Wikipedia. Mucobromic acid. Available from: [Link]

-

National Center for Biotechnology Information. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available from: [Link]

- Google Patents. WO2016077361A1 - Electrocatalytic hydrogenation of muconic acid.

-

YouTube. Reduction of acid chlorides. Available from: [Link]

- Google Patents. US2821553A - Preparation of mucochloric acid.

-

MDPI. Pd–Au Bimetallic Catalysts for the Hydrogenation of Muconic Acid to Bio-Adipic Acid. Available from: [Link]

-

AIR Unimi. Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. Available from: [Link]

-

ResearchGate. Summary of the catalytic results in the catalytic direct hydrogenation... | Download Scientific Diagram. Available from: [Link]

Sources

- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. acs.org [acs.org]

The Spectroscopic Signature of 3,4-Dichloro-2(5H)-furanone: A Technical Guide for Researchers

Introduction: Unveiling a Reactive Pharmacophore

3,4-Dichloro-2(5H)-furanone, often referred to as mucochloric acid (MCA) in its cyclic lactone form, is a highly functionalized and reactive molecule of significant interest in medicinal chemistry and drug development.[1][2] Its furanone core is a key pharmacophore found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of two chlorine atoms, a lactone ring, and a reactive double bond makes it a versatile synthetic intermediate for the generation of diverse chemical libraries.[1][3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this important compound, grounded in established scientific principles and experimental best practices.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, characterized by a single proton resonance.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 - 6.5 | Singlet | 1H | H-5 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Data Interpretation:

The single proton (H-5) is attached to a carbon adjacent to an oxygen atom within the lactone ring and is also influenced by the nearby chlorine atoms. This deshielding environment results in a downfield chemical shift. The lack of adjacent protons results in a singlet multiplicity. The integration value of 1H confirms the presence of a single proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C-2 (Carbonyl) |

| ~135 - 140 | C-4 |

| ~125 - 130 | C-3 |

| ~95 - 100 | C-5 |

Note: These are approximate chemical shift ranges. Precise values can be found in dedicated spectral databases or primary literature.

Data Interpretation:

-

C-2 (Carbonyl): The carbonyl carbon of the lactone experiences the most significant deshielding and thus appears at the lowest field (~165-170 ppm).

-

C-3 and C-4 (Olefinic Carbons): The two sp² hybridized carbons of the double bond are substituted with chlorine atoms, leading to their downfield shifts. The carbon bearing two chlorines (C-4) is typically further downfield than C-3.

-

C-5: This sp³ hybridized carbon is bonded to an oxygen atom, resulting in a chemical shift in the range of ~95-100 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 - 1820 | Strong, Sharp | C=O Stretch (Lactone) |

| ~1640 - 1680 | Medium | C=C Stretch (Alkene) |

| ~1200 - 1300 | Strong | C-O Stretch (Ester) |

| ~700 - 800 | Strong | C-Cl Stretch |

Data Interpretation:

The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the region of 1780-1820 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone ring. The strained ring system shifts this absorption to a higher frequency compared to acyclic esters. The carbon-carbon double bond (C=C) stretch appears as a medium intensity band around 1640-1680 cm⁻¹. The strong absorption in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching vibration of the ester group. Finally, the presence of carbon-chlorine bonds is confirmed by strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The NIST WebBook provides a mass spectrum for mucochloric acid, which corresponds to the open-chain aldehyde form in the gas phase under electron ionization.[4]

Table 4: Major Fragments in the Mass Spectrum of Mucochloric Acid

| m/z | Proposed Fragment |

| 168/170/172 | [M]⁺ (Molecular Ion) |

| 133/135 | [M - Cl]⁺ |

| 105/107 | [M - Cl - CO]⁺ |

| 77 | [C₃HO₂]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Data Interpretation:

The mass spectrum shows a molecular ion peak cluster at m/z 168, 170, and 172, consistent with the molecular formula C₄H₂Cl₂O₃ and the isotopic abundance of chlorine. Common fragmentation pathways include the loss of a chlorine atom to give a peak at m/z 133/135, followed by the loss of carbon monoxide to yield a fragment at m/z 105/107.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 3-4 seconds

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

Caption: NMR Spectroscopy Workflow for this compound.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the KBr pellet press should be acquired prior to sample analysis.

Caption: IR Spectroscopy Workflow (KBr Pellet Method).

Mass Spectrometry

Methodology (Electron Ionization - Mass Spectrometry):

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The molecules are ionized in the gas phase by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Caption: Mass Spectrometry Workflow (Electron Ionization).

V. Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic characterization of this compound. Each technique offers complementary information, allowing for the confident identification and structural verification of this valuable synthetic building block. This guide serves as a foundational resource for researchers working with this compound, enabling them to interpret their own analytical data with a high degree of confidence and scientific rigor.

References

-

Royal Society of Chemistry. (2013). Supporting Information. [Link]

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health. [Link]

-

3,4-Dichloro-5-hydroxy-2(5H)-furanone. PubChem. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]

-

Mucochloric acid. NIST WebBook. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

-

A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE. Semantic Scholar. [Link]

-

Mucochloric Acid. PubChem. [Link]

-

Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

3,4-dichloro-5-phenyl-2(5H)-furanone. PubChem. [Link]

-

2,5-Furandione, 3,4-dichloro-. NIST WebBook. [Link]

-

Mucochloric Acid. II. Reactions of the Aldehyde Group. Journal of the American Chemical Society. [Link]

-

3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE. SpectraBase. [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI. [Link]

-

2(5H)-Furanone. PubChem. [Link]

-

Crystallographic and spectroscopic characterization of racemic Mosher's Acid. ResearchGate. [Link]

Sources

Reactivity and stability of the 2(5H)-furanone ring system

An In-depth Technical Guide to the Reactivity and Stability of the 2(5H)-Furanone Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone, also known as a butenolide or γ-crotonolactone, is a five-membered heterocyclic lactone that serves as a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its prevalence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, has established it as a significant pharmacophore.[2][3] The synthetic versatility and biological relevance of the 2(5H)-furanone ring are directly attributable to the unique electronic properties conferred by its α,β-unsaturated lactone system. This guide provides a detailed exploration of the core reactivity and stability of this heterocyclic system. We will dissect its key chemical transformations, including nucleophilic additions and pericyclic reactions, analyze the factors governing its stability, and present experimental protocols to provide a comprehensive resource for professionals in organic synthesis and drug development.

Introduction: The 2(5H)-Furanone Core

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[4] It is the core component of numerous biologically active compounds, from simple derivatives like the anti-inflammatory vulpinic acid to complex structures like the tetrocarcin family of antitumor agents.[4] The ring's reactivity is dominated by the interplay between the electrophilic carbonyl group and the conjugated carbon-carbon double bond, which makes it susceptible to a variety of chemical transformations.[1] This inherent reactivity is a double-edged sword; it provides a versatile handle for synthetic modification but also introduces potential stability liabilities that must be managed during drug design and development. Understanding the balance between its reactivity and stability is therefore crucial for harnessing its full potential.

Synthesis of the 2(5H)-Furanone Core

While a comprehensive review of all synthetic methodologies is beyond the scope of this guide, a brief overview of common approaches provides context for the starting materials used in reactivity studies. Common strategies include:

-

Oxidation of Furfural: A prevalent method involves the oxidation of readily available furfural, often using hydrogen peroxide or via photo-oxidation, to produce 5-hydroxy-2(5H)-furanone, a key intermediate.[5][6][7]

-

Ring-Expansion and Rearrangement: Methodologies utilizing the ring expansion of 4-hydroxy-2-cyclobutenones or the phosphine-catalyzed ring-opening and intramolecular cyclization of hydroxymethylcyclopropenones offer access to highly substituted butenolides.[8][9][10]

-

Intramolecular Cyclization: Palladium-catalyzed C-H activation reactions can convert aliphatic acids into butenolides in a single step, representing a modern and efficient approach.[11] Another classic method involves the lactonization of γ-keto acids.[12]

Reactivity of the 2(5H)-Furanone Ring System

The chemical behavior of the 2(5H)-furanone ring is dictated by its α,β-unsaturated lactone functionality. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating distinct electrophilic centers that are targets for nucleophilic attack.

Caption: General reactivity map of the 2(5H)-furanone ring.

Nucleophilic Addition Reactions

The polarized nature of the carbonyl group renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[13] This is the most fundamental reaction class for this system.

-

1,4-Conjugate (Michael) Addition: The C4 position is electron-deficient due to conjugation with the carbonyl group, making it a soft electrophilic site. It readily undergoes Michael addition with a wide range of soft nucleophiles, such as thiols, amines, and enolates.[14][15] This reaction is a powerful tool for introducing substituents at the β-position of the lactone ring.

-

1,2-Direct Addition: Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbonyl carbon (C2) directly. This reaction changes the hybridization of the carbon from sp² to sp³ and is often irreversible.[16]

-

Vinylogous Reactivity: The acidity of the γ-protons (at C5) can be exploited. Deprotonation can generate a dienolate, which can then react with electrophiles at the α-position (C3), demonstrating vinylogous reactivity. This approach is particularly useful in catalytic asymmetric reactions.[17][18]

Pericyclic Reactions: Cycloadditions

The conjugated π-system of 2(5H)-furanone makes it an excellent participant in pericyclic reactions, which are critical for building complex polycyclic frameworks.[1]

-

[2+2] Photocycloaddition: This is one of the most extensively studied reactions of 2(5H)-furanones.[4] Upon photochemical irradiation, the furanone can be excited to a triplet state, which then reacts with alkenes or alkynes to form cyclobutane or cyclobutene rings, respectively.[19][20] The reaction proceeds through a triplet 1,4-biradical intermediate.[21] This methodology has been widely applied in the synthesis of natural products and complex molecular architectures.[20]

Caption: Simplified workflow of a [2+2] photocycloaddition reaction.

-

Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond of the 2(5H)-furanone allows it to act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct six-membered rings fused to the lactone core.

Reactions at the C5 Position

The C5 position offers another site for synthetic modification, particularly in derivatives bearing a suitable leaving group.

-

Nucleophilic Substitution: Halogens or other leaving groups at the C5 position are readily displaced by nucleophiles. For instance, 5-chloro-2(5H)-furanones react with alkoxides to yield 5-alkoxyfuranones.[8]

-

Reductive Amination: 3,4-Dihalo-5-hydroxy-2(5H)-furanones can react with amino acids under reductive conditions. The proposed mechanism involves the furanone ring reacting via its acyclic tautomer to form an imine, which is subsequently reduced and cyclizes to form a lactam.[22][23]

Stability of the 2(5H)-Furanone Ring System

The stability of the 2(5H)-furanone ring is a critical consideration in both synthesis and biological applications.

-

Chemical Stability: The lactone is susceptible to hydrolysis, particularly under basic conditions (pH > 9), which can lead to ring-opening to form the corresponding γ-hydroxy carboxylate salt.[7] It can also exist in equilibrium with its ring-chain tautomer, an aldehyde-acid, especially in derivatives like 5-hydroxy-2(5H)-furanone.[7] The 2(5H)-isomer is generally more thermodynamically stable than the 2(3H)-isomer, and isomerization can be catalyzed by base.[1][6]

-

Thermal Stability: Theoretical studies have shown that the thermal decomposition of furanones can proceed through a multi-step mechanism involving ring-opening to a ketene intermediate rather than direct fragmentation.[1][24] The 2(5H)-isomer is generally more stable to heat than its 2(3H) counterpart.[1]

-

Photochemical Stability: The ring is inherently unstable to UV light, as it readily absorbs light at wavelengths >290 nm.[25] This photochemical reactivity, while synthetically useful for [2+2] cycloadditions, represents a degradation pathway if not controlled. This light sensitivity is a key factor to consider for the storage and handling of furanone-containing compounds.

Data and Protocols for the Synthetic Chemist

Data Presentation: Synthesis of 5-Halo-2(5H)-Furanones

The synthesis of 5-halo-2(5H)-furanones from 4-hydroxycyclobutenones demonstrates the influence of the halogenating agent on reaction outcomes. These halogenated derivatives are valuable intermediates for further substitutions.[8]

| Entry | Substrate | Halogenating Agent | Temperature | Product Ratio (Furanone:Oxidation) |

| 1 | 4-hydroxycyclobutenone | Bromine (Br₂) | Reflux | Small amount of furanone |

| 2 | 4-hydroxycyclobutenone | NBS | Reflux | 1 : 1 |

| 3 | 4-hydroxycyclobutenone | t-BuOCl | Room Temp | 77 : 23 |

| 4 | 4-hydroxycyclobutenone | t-BuOCl | Reflux | 84 : 16 |

| Data synthesized from De Kimpe et al.[8] |

Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-3-phenyl-2(5H)-furanone

This protocol describes the oxidative ring expansion of a 4-hydroxycyclobutenone using t-butyl hypochlorite.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxy-2-phenyl-2-cyclobutenone (1.0 g, 4.9 mmol) in dichloromethane (20 mL), add t-butyl hypochlorite (0.64 g, 5.9 mmol, 1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 15 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-chloro-4-methoxy-3-phenyl-2(5H)-furanone as a solid.

Experimental Protocol: General Procedure for Photocycloaddition to Acetylene

This protocol provides a general method for the photochemical [2+2] cycloaddition between a chiral 2(5H)-furanone and acetylene gas.[20]

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the desired 2(5H)-furanone substrate (e.g., 1.0 mmol) in a suitable solvent (e.g., acetone or methanol, 50 mL) in a photochemical reactor vessel equipped with a gas inlet and a cooling jacket.

-

Purging and Cooling: Cool the solution to -20 °C using an external cooling bath (e.g., dry ice/CCl₄). Bubble acetylene gas (acetone-free) through the solution for 15 minutes to ensure saturation.

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 125-W) fitted with a Vycor or Pyrex filter. Maintain the internal temperature at -15 °C by circulating cooled methanol through the immersion well jacket.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.

-

Work-up and Purification: Once the starting material is consumed, stop the irradiation and purge the solution with nitrogen gas to remove excess acetylene. Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to isolate the cyclobutene adduct.

Conclusion

The 2(5H)-furanone ring system is a cornerstone of modern organic and medicinal chemistry. Its rich reactivity, centered on the α,β-unsaturated lactone motif, provides chemists with a versatile platform for constructing complex molecules and novel therapeutic agents. Key transformations include Michael additions, direct carbonyl additions, and powerful pericyclic reactions like the [2+2] photocycloaddition. However, this same reactivity profile gives rise to inherent stability challenges, such as susceptibility to hydrolysis and photochemical degradation. A thorough understanding of these competing factors is paramount for any researcher aiming to synthesize, modify, or deploy 2(5H)-furanone-containing molecules in a drug development context. By leveraging its synthetic utility while mitigating its stability liabilities, the full potential of this remarkable heterocyclic core can be realized.

References

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2(5H)-Furanones via Oxidative Ring Expansion of 4-Hydroxy-2-cyclobutenones. (n.d.). Thieme Connect. Retrieved January 2, 2026, from [Link]

-

[2 + 2] Photocycloaddition of 2(5H)-Furanone to Unsaturated Compounds. Insights from First Principles Calculations and Transient. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

The Chemistry of 2(5H)-Furanones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

2(5H)-Furanone | C4H4O2. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Photochemical [2 + 2] Cycloaddition of Acetylene to Chiral 2(5H)-Furanones. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

FURANONES. A REVIEW. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]

-

The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

A Facile Solid-Phase Synthesis of Substituted 2(5H)-Furanones from Polymer-Supported α-Selenocarboxylic Acids. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

Synthesis of Substituted Butenolides. An Undergraduate Organic Laboratory Experiment Utilizing Two 3-Step Preparatory Sequences. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

[2 + 2] Photocycloaddition of 2(5H)-furanone to unsaturated compounds. insights from first principles calculations and transient-absorption measurements. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

(PDF) Butenolide Synthesis from Functionalized Cyclopropenones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Butenolide Synthesis from Functionalized Cyclopropenones. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

A Study of the Conjugate Addition of Thionucleophiles to 2(5H)‐Furanones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

-

5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Novel and efficient synthesis of 2(5H)-furanone derivatives. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

NUCLEOPHILIC ADDITION REACTION. (n.d.). Pharm D Guru. Retrieved January 2, 2026, from [Link]

-

2-Furanone. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmdguru.com [pharmdguru.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lib.ysu.am [lib.ysu.am]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [2 + 2] Photocycloaddition of 2(5H)-furanone to unsaturated compounds. insights from first principles calculations and transient-absorption measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Synthetic Utility and Purity Imperative of a Reactive Furanone

An In-Depth Technical Guide to the Commercial Supply and Purity of 3,4-Dichloro-2(5H)-furanone

This compound (CAS No. 62674-12-8) is a halogenated heterocyclic compound belonging to the furanone family.[1] These structures are significant pharmacophores found in a variety of natural products and are recognized for their broad biological activities.[2][3] Specifically, the highly functionalized and reactive nature of this compound, with its two labile chlorine atoms and a conjugated lactone system, makes it a versatile building block in synthetic organic chemistry.[2][3] It serves as a precursor for more complex molecules, including pharmaceuticals and agrochemicals, where its furanone ring can be strategically modified or transformed.[3]

For researchers in drug development and synthetic chemistry, the purity of this reagent is not a trivial specification—it is a critical parameter that dictates reaction outcomes, yield, and the impurity profile of the final product. The presence of synthetic precursors, such as 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone), or by-products from chlorination can lead to unintended side reactions, complicating purification and compromising the integrity of experimental data. This guide provides a comprehensive overview of the commercial landscape for this compound, typical purity levels, and a detailed protocol for in-house purity verification, enabling scientists to make informed procurement decisions and ensure the quality of their research.

Commercial Suppliers and Purity Landscape

The commercial availability of this compound can be nuanced. A significant portion of the market is dominated by its hydroxylated precursor, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (CAS No. 766-40-5).[4][5][6] It is crucial for researchers to distinguish between these two compounds by their CAS numbers. The non-hydroxylated target compound is available from a more select group of fine chemical suppliers, typically with a minimum purity of 97%.

| Supplier | Compound Name | CAS Number | Stated Purity | Analysis Method (Typical) |

| Fine-Chemicals.com | 3, 4-Dichloro-2(5H)-furanone | 62674-12-8 | min 97% | Not Specified |

| ChemScene | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | ≥97% | Not Specified |

| TCI Chemicals | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | >95.0% | Gas Chromatography (GC) |

| Klivon | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (High Purity Reference Standard) | ¹H-NMR, Mass Spectrometry |

| LGC Standards | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (Reference Standard) | Comprehensive Certificate of Analysis |

Note: This table is illustrative and researchers should always verify current specifications directly with the supplier.

Common Impurities and Their Origin

Understanding the synthetic routes to this compound provides insight into potential impurities. Syntheses often involve the manipulation of mucochloric acid or its derivatives.[2][3] Consequently, the most probable impurities include:

-

Starting Materials: Residual 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone) is a common process-related impurity.

-

Over- or Under-chlorinated Species: The chlorination steps in the synthesis can sometimes result in furanones with an incorrect degree of halogenation.

-

Solvent Residues: Residual solvents used during synthesis and purification (e.g., methylene chloride, ethyl acetate) may be present.

-

Degradation Products: The furanone ring can be susceptible to ring-opening under certain conditions, leading to various acidic or rearranged by-products.

Workflow for Supplier Qualification and Batch Validation

A systematic approach is essential for qualifying a supplier and validating the purity of a new batch of this compound. The following workflow diagram illustrates a robust process for ensuring reagent quality.

Caption: A logical workflow for selecting a supplier and validating the purity of this compound.

Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for determining the purity of this compound and identifying potential volatile or semi-volatile impurities. Gas chromatography is an ideal technique for separating compounds of this nature.[7][8]

Rationale and Causality

-

Technique Selection (GC-MS): GC is chosen for its high resolving power for volatile compounds. Mass Spectrometry (MS) provides definitive identification of the main component and any separated impurities based on their mass-to-charge ratio and fragmentation patterns. This dual detection system offers both quantitative purity (from the GC chromatogram's peak area) and qualitative impurity identification.

-

No Derivatization: Unlike its 5-hydroxy counterpart, this compound does not possess active hydrogen atoms (like -OH), which can cause poor peak shape in GC. Therefore, a derivatization step is not required, simplifying the sample preparation process.

-

Column Selection (Mid-Polarity): A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is selected as it provides good general-purpose separation for a wide range of compounds, including halogenated organics.

-

Solvent Selection (Ethyl Acetate): Ethyl acetate is an excellent solvent for the analyte and is highly volatile, ensuring it does not interfere with the analyte peak during the GC run.

Materials and Equipment

-

Reagents:

-

This compound sample

-

Ethyl acetate (HPLC or GC grade)

-

Helium (UHP grade, 99.999%)

-

-

Equipment:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler vials with caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Step-by-Step Methodology

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with ethyl acetate to create a stock solution of ~1 mg/mL.

-

Perform a serial dilution to prepare a working solution of ~50 µg/mL. For example, pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

-

Transfer the working solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Acquisition and Analysis:

-

Inject a solvent blank (ethyl acetate) first to ensure the system is clean.

-

Inject the prepared sample solution.

-

Integrate all peaks in the resulting total ion chromatogram (TIC).

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Examine the mass spectrum of the main peak to confirm its identity. The molecular ion ([M]+) should be visible at m/z 152 (for ³⁵Cl isotopes) and 154, with a characteristic isotopic pattern for two chlorine atoms.

-

Attempt to identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley). Pay close attention to masses corresponding to potential precursors like mucochloric acid lactone (m/z 168).

-

Conclusion

The procurement of high-purity this compound is a critical first step for any research program relying on this versatile synthetic intermediate. While commercial sources exist, researchers must exercise diligence by carefully verifying the CAS number to distinguish it from its more common 5-hydroxy analog. The stated purity from suppliers, typically around 97%, should be considered a starting point. Implementing a robust in-house validation protocol, such as the GC-MS method detailed here, is an indispensable practice. This ensures the chemical integrity of the starting material, prevents downstream complications, and ultimately upholds the reliability and reproducibility of the scientific outcomes.

References

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health (NIH). [Link]

-

3, 4-Dichloro-2(5H)-furanone, min 97%, 1 gram. Fine-Chemicals.com. [Link]

-

Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). ResearchGate. [Link]

-

Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS. PubMed. [Link]

-

Modification of Synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone(MX). Taylor & Francis Online. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). [Link]

-

3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9. Chemsrc. [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). National Center for Biotechnology Information. [Link]

-

(PDF) Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water. ResearchGate. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS Number 766-40-5 [klivon.com]

- 6. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and disposal of 3,4-Dichloro-2(5H)-furanone

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,4-Dichloro-2(5H)-furanone